

# Application Notes and Protocols for Intranasal Delivery of NP-C86 in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NP-C86**

Cat. No.: **B1574664**

[Get Quote](#)

## Introduction

**NP-C86** is a small molecule designed to target and stabilize the long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5).<sup>[1]</sup> In aging and neurodegenerative conditions like Alzheimer's disease, GAS5 levels are often decreased, which is associated with impaired insulin signaling and increased neuroinflammation.<sup>[2][3][4]</sup> **NP-C86** functions by disrupting the interaction between GAS5 and UPF-1, an RNA helicase involved in nonsense-mediated decay, thereby preventing GAS5 degradation.<sup>[1][5]</sup> The intranasal route offers a non-invasive method to deliver **NP-C86** directly to the central nervous system, bypassing the blood-brain barrier to exert its therapeutic effects.<sup>[6][7]</sup> This document provides detailed protocols and data from studies involving the intranasal administration of **NP-C86** in mouse models.

## Mechanism of Action

**NP-C86** stabilizes lncRNA GAS5, which plays a crucial role in maintaining neuronal health.<sup>[8]</sup> Increased levels of GAS5 lead to the upregulation of insulin receptor (IR) expression, thereby enhancing neuronal insulin signaling.<sup>[1][2][4]</sup> Improved insulin signaling is critical for neuronal survival and function.<sup>[2]</sup> Concurrently, **NP-C86**-mediated GAS5 stabilization helps to decrease neuroinflammation by reducing the expression of pro-inflammatory cytokines such as Interleukin-1 $\beta$  (IL-1 $\beta$ ) and Interleukin-6 (IL-6).<sup>[1][2]</sup> This dual action of improving insulin signaling and reducing inflammation makes **NP-C86** a promising therapeutic candidate for age-related neurodegeneration.<sup>[2][3]</sup>

## NP-C86 Mechanism of Action

[Click to download full resolution via product page](#)

Caption: **NP-C86** stabilizes GAS5, enhancing insulin signaling and reducing neuroinflammation.

## Experimental Protocols

### Animal Model and Housing

- Species: C57BL/6J Mice.[2][8]
- Age: Young (6 months) for dose-response and toxicity studies; Aged (20 months) for efficacy studies.[2][8]
- Housing: Standard laboratory conditions.
- Group Size: A minimum of n=4 per group for statistical significance.[2][8]

## NP-C86 Formulation and Administration

- Formulation: **NP-C86** is dissolved in a suitable vehicle such as PBS.[8] For visualization studies, **NP-C86** can be conjugated with a fluorescent tag like FITC (**NP-C86-FITC**).[2]
- Route of Administration: Intranasal.[2][8]
- Anesthesia: Mild anesthesia is used to ensure proper administration and prevent the removal of the substance by the mouse.[6]
- Procedure:
  - Anesthetize the mouse lightly.
  - Position the mouse in a supine position with its head held back.[9]
  - Using a micropipette or a catheter, slowly administer the **NP-C86** solution into the nasal cavity.[10]
  - Alternate nostrils for administration if required by the total volume.
  - Allow the mouse to recover from anesthesia in a clean, warm cage.

## Experimental Workflow for Efficacy Study in Aged Mice



[Click to download full resolution via product page](#)

Caption: Workflow for assessing **NP-C86** efficacy in aged mice.

## Tissue Processing and Analysis

- Tissue Collection: At the end of the treatment period (e.g., Day 12), mice are euthanized, and brains are collected.[8] The hippocampus and cortex are dissected for further analysis.[2][8]
- RNA Isolation: Total RNA is isolated from the collected brain tissues using standard commercial kits and protocols.[2][8]
- Quantitative Real-Time PCR (qPCR):
  - Synthesize cDNA from the isolated RNA.
  - Perform qPCR using primers specific for target genes (e.g., GAS5, Insulin Receptor, IL-1 $\beta$ , IL-6) and a housekeeping gene (e.g.,  $\beta$ -actin) for normalization.[2][8]
  - Calculate the relative quantification (RQ) of gene expression, often using young mice as a reference group.[2][8]
- RNA Sequencing (RNAseq):
  - Prepare RNA libraries from hippocampal tissue samples from different groups (e.g., young, aged, aged + **NP-C86**).[2]
  - Perform high-throughput sequencing.
  - Analyze the data to identify differentially expressed genes and affected canonical pathways using bioinformatics tools like Ingenuity Pathway Analysis.[2]
- Histology (for biodistribution):
  - Administer FITC-conjugated **NP-C86** intranasally.
  - After a set time (e.g., 48 hours), anesthetize the mice and perfuse them.[4]
  - Collect brains and fix them in 4% PFA, followed by cryoprotection in 30% sucrose.[4]
  - Section the brains coronally (e.g., 40  $\mu$ m thickness) and image using a confocal microscope to visualize the localization of **NP-C86-FITC**.[4]

# Data Presentation

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the intranasal delivery of **NP-C86** in mice.

Table 1: Dose-Dependent Effect of Intranasal **NP-C86** on Gene Expression in Young Mice

| NP-C86 Dose (nmol) | Target Gene      | Fold Change in mRNA Level (vs. Control) | Statistical Significance (p-value) |
|--------------------|------------------|-----------------------------------------|------------------------------------|
| 100                | GAS5             | Increased                               | p < 0.001                          |
| 200                | GAS5             | Increased (Dose-responsive)             | p < 0.001                          |
| 500                | GAS5             | Increased (Dose-responsive)             | p < 0.001                          |
| 100                | Insulin Receptor | Increased                               | p < 0.001                          |
| 200                | Insulin Receptor | Increased (Dose-responsive)             | p < 0.001                          |
| 500                | Insulin Receptor | Increased (Dose-responsive)             | p < 0.001                          |

Data derived from qPCR analysis of hippocampal tissue 24 hours post-administration.[2][8]

Table 2: Effect of **NP-C86** Treatment (100 nM) on Gene Expression in Aged Mice

| Brain Region | Target Gene      | Comparison Group        | Outcome of NP-C86 Treatment | Statistical Significance (p-value) |
|--------------|------------------|-------------------------|-----------------------------|------------------------------------|
| Hippocampus  | GAS5             | Aged vs.<br>Aged+NP-C86 | Significant Increase        | p < 0.001                          |
| Hippocampus  | Insulin Receptor | Aged vs.<br>Aged+NP-C86 | Significant Increase        | p < 0.01                           |
| Hippocampus  | IL-1 $\beta$     | Aged vs.<br>Aged+NP-C86 | Significant Decrease        | p < 0.001                          |
| Hippocampus  | IL-6             | Aged vs.<br>Aged+NP-C86 | Significant Decrease        | p < 0.001                          |
| Cortex       | GAS5             | Aged vs.<br>Aged+NP-C86 | Significant Increase        | p < 0.01                           |
| Cortex       | Insulin Receptor | Aged vs.<br>Aged+NP-C86 | Significant Increase        | p < 0.01                           |
| Cortex       | IL-1 $\beta$     | Aged vs.<br>Aged+NP-C86 | Significant Decrease        | p < 0.001                          |
| Cortex       | IL-6             | Aged vs.<br>Aged+NP-C86 | Significant Decrease        | p < 0.001                          |

Data from qPCR analysis on Day 12 after 5 treatments on alternate days.[2] [8]

Table 3: Top Canonical Pathways Affected by **NP-C86** in Aged Mouse Hippocampus (from RNAseq)

| Canonical Pathway                                                                                                         | Predicted Activation State     | Finding                                                                                     |
|---------------------------------------------------------------------------------------------------------------------------|--------------------------------|---------------------------------------------------------------------------------------------|
| Neuroinflammation Signaling Pathway                                                                                       | Downregulated (z-score < -1.3) | Top pathway affected, indicating a reduction in inflammatory responses. <a href="#">[2]</a> |
| Insulin Signaling                                                                                                         | Upregulated (z-score > 1.3)    | Indicates improved metabolic function in neurons. <a href="#">[2]</a>                       |
| Analysis based on differentially expressed genes between aged mice and aged mice treated with NP-C86. <a href="#">[2]</a> |                                |                                                                                             |

## Logical Relationship

The diagram below illustrates the logical framework for using **NP-C86** as a therapeutic intervention for age-related neurodegeneration.



[Click to download full resolution via product page](#)

Caption: Rationale for **NP-C86** intervention in age-related neurodegeneration.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 5. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal delivery of chitosan-siRNA nanoparticle formulation to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulations for Intranasal Delivery of Pharmacological Agents to Combat Brain Disease: A New Opportunity to Tackle GBM? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Intranasal Delivery of Chitosan–siRNA Nanoparticle Formulation to the Brain | Springer Nature Experiments [experiments.springernature.com]
- 10. Intranasal Administration of a Polymeric Biodegradable Film to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intranasal Delivery of NP-C86 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574664#intranasal-delivery-of-np-c86-in-mice>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)